
(4-Ethylpyrimidin-2-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethylpyrimidin-2-yl)hydrazine is a heterocyclic compound that contains both pyrimidine and hydrazine functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpyrimidin-2-yl)hydrazine typically involves the condensation of a pyrimidine derivative with hydrazine hydrate. One common method starts with the preparation of a pyrimidine precursor, which is then reacted with hydrazine hydrate under reflux conditions in ethanol to yield the desired hydrazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Ethylpyrimidin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various hydrazine derivatives.
科学研究应用
(4-Ethylpyrimidin-2-yl)hydrazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a building block for other chemical syntheses.
作用机制
The mechanism of action of (4-Ethylpyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
(4-Ethylpyrimidin-2-yl)hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position of the pyrimidine ring can affect the compound’s interaction with biological targets, making it distinct from other pyrimidine derivatives.
属性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
(4-ethylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-2-5-3-4-8-6(9-5)10-7/h3-4H,2,7H2,1H3,(H,8,9,10) |
InChI 键 |
SBALGNGDBQGUPA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


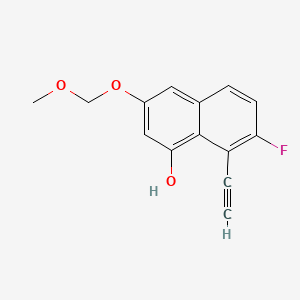

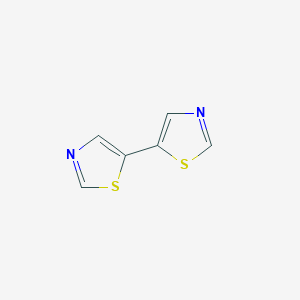
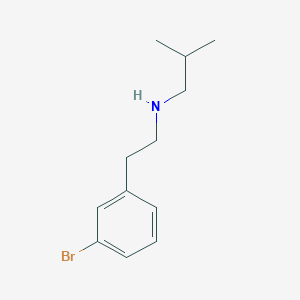



![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
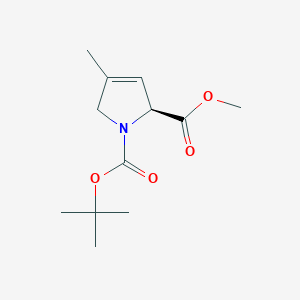
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
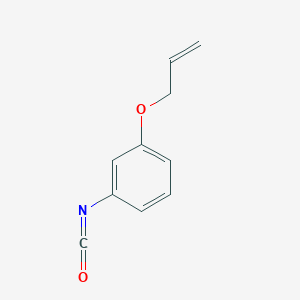

![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)

